molecular formula C8H6Cl2N2O B14788795 Benzonitrile, 6-amino-2,4-dichloro-3-methoxy-

Benzonitrile, 6-amino-2,4-dichloro-3-methoxy-

Cat. No.: B14788795
M. Wt: 217.05 g/mol
InChI Key: BPLIAKUUDYHTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is an organic compound with a complex structure that includes amino, dichloro, and methoxy functional groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a suitable aromatic compound followed by reduction and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Techniques such as ammoxidation, where aromatic compounds are reacted with ammonia and oxygen, can be employed. This method is advantageous due to its efficiency and scalability .

Types of Reactions:

    Oxidation: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, which is a crucial step in the synthesis of this compound.

    Substitution: Nucleophilic substitution reactions are commonly used to introduce functional groups such as amino and methoxy groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution Reagents: Methanol, ammonia, and various halogenated compounds.

Major Products: The major products formed from these reactions include various substituted benzonitriles, which can be further modified to obtain the desired compound .

Scientific Research Applications

Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 6-amino-2,4-dichloro-3-methoxy- involves its interaction with specific molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes .

Comparison with Similar Compounds

    2,4-Dichlorobenzonitrile: Shares the dichloro and nitrile groups but lacks the amino and methoxy groups.

    4-Methoxybenzonitrile: Contains the methoxy and nitrile groups but lacks the amino and dichloro groups.

    6-Amino-2,4-dichlorobenzonitrile: Similar structure but without the methoxy group.

Uniqueness: Benzonitrile, 6-amino-2,4-dichloro-3-methoxy- is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in its simpler analogs .

Properties

Molecular Formula

C8H6Cl2N2O

Molecular Weight

217.05 g/mol

IUPAC Name

6-amino-2,4-dichloro-3-methoxybenzonitrile

InChI

InChI=1S/C8H6Cl2N2O/c1-13-8-5(9)2-6(12)4(3-11)7(8)10/h2H,12H2,1H3

InChI Key

BPLIAKUUDYHTHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1Cl)C#N)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.